2-(6-Bromo-2-chloropyridin-3-yl)acetic acid
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Overview
Description
2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and chlorine substitutions on the pyridine ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid typically involves the bromination and chlorination of pyridine derivatives. One common method is the Heck coupling reaction, where bromo-chloro-iodopyridines are reacted with TBS-protected deoxyribose glycal . This reaction is catalyzed by palladium and proceeds chemoselectively at the bromine position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-chloropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include acetonitrile and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while substitution reactions can produce a range of functionalized acetic acids.
Scientific Research Applications
2-(6-Bromo-2-chloropyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is not well-defined in the literature. its reactivity is primarily due to the presence of the bromine and chlorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-2-yl)acetic acid: Similar structure but lacks the bromine atom.
2-Chloropyridin-3-ylacetic acid: Another related compound with different substitution patterns.
Uniqueness
2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual substitution imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(6-bromo-2-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
FRKMFNLAGILDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
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